N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester
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Overview
Description
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is a compound used in the preparation of alanine-glutamic dendrimers and other polypeptides . It is known for its role in various synthetic and research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester typically involves the esterification of N-L-Alanyl-L-glutamic acid with benzyl alcohol under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex polypeptides and dendrimers.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a precursor for the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active peptides. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester: Similar in structure and used in similar applications.
N-L-Alanyl-L-glutamic Acid Bis(methyl) Ester: Differing in the ester group, used in different synthetic routes.
N-L-Alanyl-L-glutamic Acid Bis(ethyl) Ester: Another variant with different ester groups.
Uniqueness
N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex polypeptides and dendrimers, as well as in various research applications .
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
dibenzyl 2-(2-aminopropanoylamino)pentanedioate |
InChI |
InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26) |
InChI Key |
UQRIFZCMNCZLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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